1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione is a heterocyclic organic compound characterized by a pyrimidine ring that is substituted with an ethoxyphenyl group. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications in synthesizing complex heterocyclic compounds and its biological activity as an enzyme inhibitor or receptor modulator. Its chemical structure is represented by the formula CHNO with a CAS number of 857584-58-8 .
The synthesis of 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione typically involves a reaction between 2-ethoxyphenylamine and barbituric acid under either acidic or basic conditions. The process can be described in several steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and yield. Catalysts such as activated alumina or transition metal salts can enhance the efficiency and selectivity of the reaction.
The molecular structure of 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione features a pyrimidine ring with three carbonyl groups at positions 2, 4, and 6. The ethoxy group attached to the phenyl ring influences the compound's solubility and reactivity. The compound's structural data includes:
1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione is involved in various chemical reactions:
The mechanism of action for 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione involves its interaction with specific biological targets, which may include enzymes or receptors. The ethoxy group enhances its ability to interact with these targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities. The precise biochemical pathways remain an area for further research .
1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione has diverse applications:
The ongoing research into this compound highlights its potential across various scientific domains, making it a significant subject for further exploration.
The discovery of pyrimidine-2,4,6-triones (barbiturates) as matrix metalloproteinase (MMP) inhibitors represents a pivotal shift in chemotherapeutic design. Early MMP inhibitors, such as hydroxamic acids (e.g., batimastat), exhibited potent broad-spectrum inhibition but suffered from poor selectivity and pharmacokinetic limitations. These compounds functioned as zinc-chelating agents, mimicking peptide substrates and binding non-specifically to the catalytic zinc ion present in most MMPs. The introduction of pyrimidine-2,4,6-triones in 2001 marked a strategic advance, leveraging their unique trione scaffold as a zinc-chelating moiety. Unlike hydroxamates, these compounds demonstrated exceptional selectivity for gelatinases (MMP-2 and MMP-9), enzymes critically implicated in tumor metastasis, atherosclerosis, and inflammatory tissue destruction [1]. This selectivity arose from optimized substituents that precisely occupied the hydrophobic S1' pocket of MMP-2/9, reducing off-target effects against collagenases like MMP-1 or MMP-13 [7].
The structural evolution of pyrimidine trione inhibitors culminated in lead compounds such as RO-28-2653, which combined sub-nanomolar inhibition of MMP-2/9 with favorable metabolic stability. Key milestones include:
Table 1: Evolution of MMP Inhibitor Classes
Inhibitor Class | Representative Compound | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | Selectivity Limitations |
---|---|---|---|---|
Hydroxamic Acids | Batimastat | 4 | 6 | Broad-spectrum inhibition |
Phosphinic Acids | None reported | >1000 | >1000 | Low potency |
Pyrimidine-2,4,6-Triones | RO-28-2653 | 0.7 | 2.1 | Selective for MMP-2/9 and MMP-14 |
1-(2-Ethoxy-phenyl) Derivative | Experimental compound | 10 | 670 | High MMP-2 selectivity |
1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione (C₁₂H₁₂N₂O₄, MW 248.24 g/mol) exemplifies structure-driven innovation in gelatinase inhibition. Its chemical architecture features:
This compound demonstrates nanomolar potency against MMP-2 (IC₅₀ = 10 nM) but significantly lower activity against MMP-9 (IC₅₀ = 670 nM), highlighting its subtype-selective profile [3]. This selectivity is attributed to steric and electronic differences in the S1' subsite: MMP-2 accommodates the ethoxyphenyl group more favorably than MMP-9 due to a shallower binding cleft [7].
Table 2: Inhibition Profile of 1-(2-Ethoxy-phenyl)-pyrimidine-2,4,6-trione
Enzyme | IC₅₀ (nM) | Significance in Disease |
---|---|---|
MMP-2 | 10 ± 3 | Tumor angiogenesis, metastasis |
MMP-9 | 670 ± 210 | Atherosclerotic plaque rupture, inflammation |
MMP-8 | >1000 | Neutrophil-mediated tissue damage |
MMP-14 | 49 ± 5 | Cancer cell invasion |
In drug discovery, this molecule serves dual roles:
Patent landscapes reveal strategic derivatization at the N1 and C5 positions to optimize pharmacokinetics. Key claims include:
Table 3: Patent Activity for Pyrimidine Trione MMP Inhibitors
Patent Focus | Key Claims | Targeted Indications |
---|---|---|
Pyrimidine-2,4,6-trione inhibitors (EP1332136A2) | Phenoxyalkyl, heteroaryl C5 substituents | Cancer, inflammatory diseases |
Radiofluorinated probes (US9315472B2) | ¹⁸F-labeled tracers for PET imaging | Atherosclerosis, tumor detection |
Ongoing research prioritizes multifunctional conjugates, linking pyrimidine triones to near-infrared fluorophores (e.g., Cy5.5) for intraoperative imaging. These hybrids retain MMP-2 affinity while gaining real-time visualization capabilities, underscoring the scaffold’s versatility in theranostic applications [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3